molecular formula C7H15Cl2N3S B2882186 2-(Piperazino)-2-thiazoline dihydrochloride CAS No. 1443256-81-2

2-(Piperazino)-2-thiazoline dihydrochloride

Cat. No. B2882186
CAS RN: 1443256-81-2
M. Wt: 244.18
InChI Key: ANAMMEYRUZSGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Piperazino)-2-thiazoline dihydrochloride” is a derivative of piperazine. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It’s widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Scientific Research Applications

Synthesis and Antimicrobial Agents

  • Catalytic N-formylation has been utilized for synthesizing a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating promising antimicrobial potential against bacteria and fungi with minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015).
  • Piperazine-dithiocarbamate derivatives bearing benzothiazole were synthesized and showed potential as anticholinesterase agents, suggesting applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Anti-inflammatory and Analgesic Properties

  • A series of compounds incorporating 4-(4-acetylphenyl)piperazine exhibited significant analgesic and anti-inflammatory activities without causing gastric lesions, indicating their potential for pain and inflammation management (Tozkoparan et al., 2004).

Antidiabetic Applications

  • Piperazine derivatives have been identified as antidiabetic compounds, with specific derivatives significantly improving glucose tolerance in rat models of diabetes through insulin secretion enhancement (Le Bihan et al., 1999).

Anticancer Activity

  • Novel thiazole-piperazine derivatives demonstrated antinociceptive effects, with molecular docking studies indicating significant interactions with µ- and δ-opioid receptors, suggesting their utility in pain management and potential anticancer applications (Yücel et al., 2021).
  • Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and exhibited notable cytotoxic activity against various cancer cell lines, pointing to their potential as anticancer agents (Murty et al., 2013).

Safety and Hazards

The safety data sheet for piperazine dihydrochloride indicates that it can cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms if inhaled . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is known that piperazine, a component of this compound, acts as a gaba receptor agonist . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds, including 2-(Piperazino)-2-thiazoline dihydrochloride, mediate their action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This is achieved through the compound’s interaction with the GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can induce the production of reactive oxygen species (ros) and apoptosis in certain cells . This suggests that the compound may interact with the mitochondrial apoptotic pathway and the DNA damage pathway .

Pharmacokinetics

Piperazine, a component of this compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The nitrogen atom sites in piperazine compounds serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

It is known that piperazine compounds can induce the production of ros and apoptosis in certain cells . This suggests that the compound may cause DNA damage and trigger cell death via the mitochondrial apoptotic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as age, obesity, physical activity, and diet can impact the body’s response to the compound . .

properties

IUPAC Name

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMMEYRUZSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NCCS2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.